1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione

Description

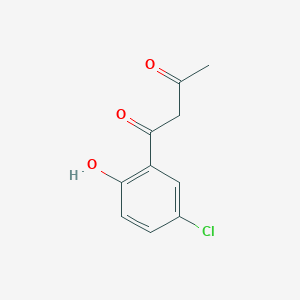

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione (CAS 65897-66-7) is a substituted aromatic hydroxy diketone with the molecular formula C₁₀H₉ClO₃ (molecular weight 212.63 g/mol) . Structurally, it features a 1,3-butanedione backbone attached to a 5-chloro-2-hydroxyphenyl group, conferring both electron-withdrawing (Cl) and hydrogen-bonding (OH) properties.

Synthesis: The compound is synthesized via Claisen-Schmidt condensation using 5-chloro-2-hydroxyacetophenone and ethyl acetate in the presence of sodium ethoxide (NaOEt), yielding a pale yellow solid with a typical yield of 47–74% . Variations in reaction conditions (e.g., solvent purity, Na metal stoichiometry) can affect crystallinity and melting point (m.p.), which ranges from 110–121°C depending on purification methods .

Applications: It serves as a precursor for epoxide derivatives with antimicrobial activity and as a ligand in coordination chemistry due to its keto-enol tautomerism .

Properties

IUPAC Name |

1-(5-chloro-2-hydroxyphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-6(12)4-10(14)8-5-7(11)2-3-9(8)13/h2-3,5,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZZGIRQJCKZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404460 | |

| Record name | 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65897-66-7, 240424-48-0 | |

| Record name | 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The compound 1-(5-chloro-2-hydroxyphenyl)-1,3-butanedione is typically synthesized via the acylation of substituted phenols, specifically 5-chloro-2-hydroxyacetophenone derivatives, followed by diketone formation through Claisen or related condensations. The key step involves introducing the 1,3-diketone moiety ortho to the hydroxy group on the aromatic ring, which is essential for further cyclization or functionalization.

Preparation via Condensation of 5-Chloro-2-hydroxyacetophenone with Ethyl Acetate under Sodium Catalysis

A well-documented approach involves the condensation of 5-chloro-2-hydroxyacetophenone with ethyl acetate using sodium as a base catalyst to form the sodium salt of the intermediate diketone, which upon acidification yields the target this compound.

Procedure Summary:

- Under an inert atmosphere (nitrogen), 5-chloro-2-hydroxyacetophenone is reacted with ethyl acetate in the presence of powdered sodium.

- The reaction mixture is heated (oil bath) for approximately 1 hour to promote the condensation.

- The resulting sodium salt is isolated by precipitation with crushed ice, filtered, washed, and then decomposed with acetic acid to liberate the diketone.

- The crude product is purified by recrystallization from ethanol.

$$

\text{5-chloro-2-hydroxyacetophenone} + \text{ethyl acetate} \xrightarrow[\text{Na}]{\text{heat}} \text{sodium salt of diketone} \xrightarrow[\text{AcOH}]{\text{acidification}} 1-(5\text{-chloro}-2\text{-hydroxyphenyl})-1,3\text{-butanedione}

$$

Reaction Conditions and Yields

| Parameter | Typical Value/Range |

|---|---|

| Sodium amount | Stoichiometric relative to acetophenone |

| Reaction atmosphere | Nitrogen inert |

| Reaction temperature | Oil bath heating (~80-100 °C) |

| Reaction time | ~1 hour |

| Workup | Ice-water precipitation, acidification with 32% acetic acid |

| Purification | Recrystallization from ethanol |

| Yield | High yields reported (68-92% for similar analogs) |

Characterization Data (Representative for 1-(2-hydroxyphenyl)-1,3-butanedione, analogous to 5-chloro derivative)

- Melting point: 318-327 °C (recrystallized)

- IR (KBr, cm⁻¹): 3605 (O–H), 1620 (C=O), 1223 (C–O), 1125 (Ar–H)

- ¹H NMR (CDCl₃, 200 MHz): Signals corresponding to methyl, methylene, aromatic protons, and hydroxyl group

- Mass Spectrometry: Molecular ion peak consistent with expected molecular weight

Summary Table of Preparation Method

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 5-chloro-2-hydroxyacetophenone + ethyl acetate + powdered sodium, N₂ atmosphere, heat (~80-100 °C), 1 h | Formation of sodium salt of diketone | Vigorous reaction, controlled heating |

| 2 | Ice-water quench, filtration, acidification with 32% acetic acid | Precipitation of crude diketone | Sodium salt decomposes to diketone |

| 3 | Recrystallization from ethanol | Pure this compound | High purity, suitable for further use |

Chemical Reactions Analysis

Cyclocondensation Reactions

This compound participates in heterocyclic synthesis via cyclocondensation. For example:

-

Biginelli Reaction : Reacts with aldehydes and urea/thiourea derivatives under acidic conditions to form dihydropyrimidinones (DHPMs). A structurally analogous brominated variant (1-(5-bromo-2-hydroxyphenyl)-1,3-butanedione) has been used to synthesize DHPMs with enhanced mPGES-1 inhibitory activity (IC<sub>50</sub> = 0.41 ± 0.02 μM) .

Coordination Chemistry

The β-diketone moiety acts as a bidentate ligand for metal ions. Reported complexes include:

-

Transition Metal Chelation : Forms stable complexes with Cu(II), Fe(III), and Zn(II) ions via the enolic oxygen and carbonyl groups. These complexes show enhanced thermal stability compared to the free ligand.

| Metal Ion | Stoichiometry | Application |

|---|---|---|

| Cu(II) | 1:2 (M:L) | Catalytic oxidation studies |

| Fe(III) | 1:3 (M:L) | Magnetic material precursors |

Claisen-Schmidt Condensation

Reacting with aromatic aldehydes under basic conditions yields α,β-unsaturated ketones. For example:

-

Synthesis of Dienones : Forms (1Z,4E)-1-(5-chloro-2-hydroxyphenyl)-1-hydroxy-5-(3-hydroxyphenyl)penta-1,4-dien-3-one via base-catalyzed aldol-like coupling .

| Reagent | Conditions | Product Yield |

|---|---|---|

| 3-Hydroxybenzaldehyde | KOH/EtOH, reflux | 62–68% |

Electrophilic Substitution

The phenolic hydroxyl and chloro groups direct electrophilic attacks:

-

Nitration : Selective nitration at the para-position relative to the hydroxyl group occurs under HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> conditions.

-

Sulfonation : Forms water-soluble sulfonated derivatives at elevated temperatures.

Nucleophilic Acyl Substitution

The diketone undergoes nucleophilic attack at carbonyl carbons:

-

Hydrazone Formation : Reacts with hydrazine derivatives to form hydrazones, which are precursors for heterocycles like pyrazoles.

Comparative Reactivity with Brominated Analogues

Replacing the chloro group with bromine (e.g., 1-(5-bromo-2-hydroxyphenyl)-1,3-butanedione) alters reaction kinetics and binding affinities in biological systems:

| Property | Chloro Derivative | Bromo Derivative |

|---|---|---|

| Biginelli Reaction Rate | Moderate | Faster (due to heavier halogen effects) |

| Metal Chelation Stability | Log K = 8.2 (Cu(II)) | Log K = 8.5 (Cu(II)) |

| Electrophilic Nitration | Para-selective | Para-selective |

Key Mechanistic Insights

-

The ortho-chloro and para-hydroxyl groups electronically deactivate the aromatic ring, directing electrophiles to the meta-position relative to chlorine .

-

The enolic form of the β-diketone dominates in polar solvents, enhancing its chelation capacity.

This compound’s versatility in forming pharmacologically active heterocycles and metal complexes underscores its utility in medicinal and materials chemistry.

Scientific Research Applications

Antioxidant Activity

Research indicates that 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione exhibits potent antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, suggesting potential therapeutic effects in preventing oxidative stress-related diseases.

- Experimental Methods : The antioxidant activity was evaluated using the DPPH radical scavenging method and reducing power assays. Derivatives of the compound were synthesized with various substituents to enhance this activity.

- Results : One derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, showed antioxidant activity 1.5 times greater than ascorbic acid.

Medicinal Chemistry

The compound serves as a precursor in the synthesis of various biologically active molecules. Its structural features allow it to act as a synthon in reactions such as the Biginelli reaction.

- Case Study : In a study involving the synthesis of dihydropyrimidinones, 1-(5-bromo-2-hydroxyphenyl)-1,3-butanedione was utilized as a starting material. The resulting compounds exhibited improved binding affinity to target proteins, indicating enhanced pharmacological profiles .

Crystallography and Structural Analysis

Crystallographic studies of this compound have provided insights into its molecular structure.

- Methodology : Single crystals were obtained and analyzed using X-ray diffraction techniques to determine bond lengths and molecular arrangement.

- Findings : These studies confirmed the compound's structure and provided foundational data for further research into its applications in drug design.

Industrial Applications

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This approach optimizes reaction conditions to enhance yield and efficiency during production.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione involves its interaction with various molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The chloro substituent can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of 1,3-diketones with aryl substitutions. Key structural analogs and their comparative properties are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Key Findings:

Substituent Effects on Physicochemical Properties :

- Electron-withdrawing groups (Cl, F) : Enhance thermal stability and melting points. For example, the dichloro derivative (3,5-Cl₂) has a higher m.p. (114.5°C) than the parent compound due to increased molecular symmetry and halogen bonding .

- Electron-donating groups (OCH₃) : Lower melting points (e.g., 76.5–77.5°C for the 5-methoxy analog) due to reduced intermolecular hydrogen bonding .

- Synthetic Yields : Fluorine substitution (60% yield ) vs. chlorine (74% ) suggests steric and electronic factors influence reaction efficiency.

Reactivity and Applications: The 5-chloro-2-hydroxy derivative exhibits higher electrophilicity at the diketone moiety, making it reactive toward epoxidation (e.g., conversion to antimicrobial epoxide derivatives ).

Spectral Signatures: IR Spectroscopy: All analogs show characteristic C=O stretches (1650–1700 cm⁻¹), but the 5-chloro derivative displays additional absorption at 750 cm⁻¹ (C-Cl stretch) . ¹H NMR: The enolic proton (OH) in the 5-chloro derivative resonates downfield (δ 12–14 ppm), while aromatic protons appear as multiplets (δ 6.5–8.0 ppm) .

Notes on Contradictions and Variability:

Biological Activity

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione, also known as a synthetic organic compound with significant biological activity, has garnered attention in various fields of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 212.63 g/mol. Its structure includes a chloro group, a hydroxy group, and a butanedione moiety, which contribute to its reactivity and biological properties. The presence of these functional groups enhances its potential as an anti-inflammatory and antioxidant agent, making it a candidate for further pharmacological exploration .

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. This property suggests its potential use in formulations aimed at reducing oxidative damage in various diseases.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties by inhibiting pathways involved in inflammation. Studies have indicated that it can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .

Cytotoxicity Against Cancer Cells

This compound has shown cytotoxic effects against several cancer cell lines. In vitro studies revealed that it can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. The compound's mechanism involves the modulation of cell cycle progression and the induction of cell death pathways .

Molecular Interactions

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it binds effectively to proteins involved in inflammatory responses and cancer progression. For instance, interactions with mPGES-1 (microsomal prostaglandin E synthase-1) have been highlighted as a key mechanism through which the compound exerts its anti-inflammatory effects .

In Vitro Studies

A series of in vitro experiments have confirmed the compound's biological activities:

- Antioxidant Activity : In assays measuring free radical scavenging capacity, this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels.

- Cytotoxicity : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and DU-145 (prostate cancer), showing IC50 values indicating potent cytotoxic effects .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Hydroxyphenyl)-3-phenyl-1,3-propanedione | Hydroxy group at para position | Lacks chlorine substitution |

| 5-Chloro-2-hydroxyacetophenone | Chloro and hydroxy groups present | Different functional group arrangement |

| 3-(4-Methylphenyl)-1,3-butanedione | Methyl substitution on phenyl ring | No chloro or hydroxy groups |

The presence of both chloro and hydroxy groups in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity compared to others .

Q & A

Q. What are the established synthetic routes for 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione, and how can reaction conditions be optimized?

The compound is synthesized via Claisen condensation using 5-chloro-2-hydroxyacetophenone and ethyl acetate in the presence of sodium metal. Key parameters include reaction temperature (typically reflux conditions), stoichiometry of reactants, and base concentration. Post-synthesis purification involves recrystallization from ethanol or methanol to achieve >95% purity. Variations in melting points (110–121°C) across studies highlight the need for rigorous crystallization protocols .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm), diketone carbonyls (δ 2.5–3.5 ppm for CH2, δ 190–200 ppm for C=O), and hydroxyl protons (broad signal at δ 10–12 ppm) .

- IR Spectroscopy : Confirm β-diketone tautomerism via C=O stretches (~1600–1700 cm⁻¹) and phenolic O–H stretches (~3200 cm⁻¹) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; mobile phase: acetonitrile/water (70:30) .

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines bond lengths and angles, particularly the enol-keto equilibrium of the β-diketone moiety. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Crystallization in dichloromethane/hexane mixtures yields suitable crystals .

Advanced Research Questions

Q. What strategies improve the compound’s efficacy as a ligand in lanthanide coordination chemistry?

The β-diketone’s keto-enol tautomerism enables chelation of Eu³+/Tb³+ ions. Co-ligands like 5-chloro-1,10-phenanthroline enhance luminescence quantum yields by reducing non-radiative decay. Optimize molar ratios (e.g., 3:1 ligand-to-metal) and solvent polarity (DMF > ethanol) to stabilize octacoordinated complexes .

Q. How can computational tools predict photophysical properties of derived metal complexes?

LUMPAC software combines density functional theory (DFT) for ground-state geometry and time-dependent DFT (TD-DFT) for excited-state energy transfer. Input crystallographic data to simulate emission spectra and identify ligand-to-metal charge transfer (LMCT) pathways .

Q. Why do reported melting points vary, and how can these discrepancies be resolved?

Discrepancies (e.g., 110–121°C) arise from impurities, polymorphic forms, or incomplete crystallization. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) distinguish polymorphs. Recrystallization in anhydrous solvents under inert atmospheres improves consistency .

Q. What experimental designs are suitable for studying its pharmacological potential?

- In vitro assays : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria.

- Structure-activity relationships (SAR) : Modify substituents (e.g., halogenation at position 5) to enhance bioavailability.

- Molecular docking : Use MOE or AutoDock to predict interactions with target enzymes (e.g., cytochrome P450) .

Q. How can epoxide derivatives be synthesized for functional diversification?

React the diketone with epichlorohydrin under basic conditions (K2CO3, DMF). Monitor epoxidation via ¹H NMR (disappearance of α,β-unsaturated ketone protons at δ 6.0–6.5 ppm) .

Methodological Considerations

Q. What techniques optimize purity for reproducible results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.